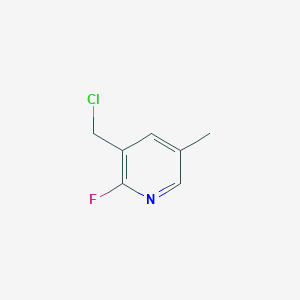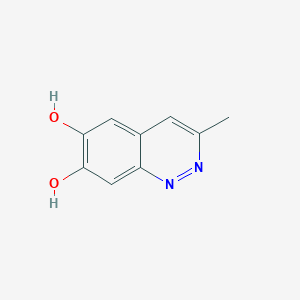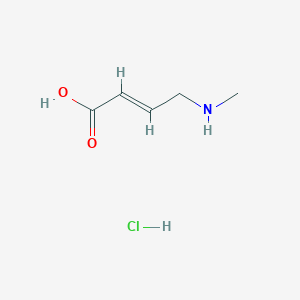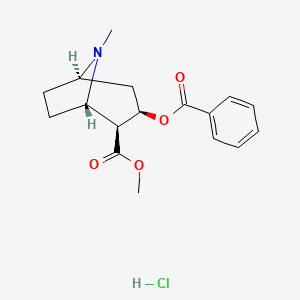
N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C8H14BrCl2N3 and a molecular weight of 303.0269
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride typically involves the reaction of 6-bromopyridin-2-ylamine with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the pyridine ring .
Aplicaciones Científicas De Investigación
Chemistry: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride is used as a building block in the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of biologically active compounds .
Medicine: It may be used in the development of new therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N1-(pyrimidin-2-yl)propane-1,3-diamine dihydrochloride: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
(6-Bromo-pyridin-2-yl)methanol: This compound contains a hydroxymethyl group instead of the propane-1,3-diamine moiety.
Uniqueness: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride is unique due to the presence of both the bromopyridine and propane-1,3-diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C8H14BrCl2N3 |
|---|---|
Peso molecular |
303.02 g/mol |
Nombre IUPAC |
N'-(6-bromopyridin-2-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12BrN3.2ClH/c9-7-3-1-4-8(12-7)11-6-2-5-10;;/h1,3-4H,2,5-6,10H2,(H,11,12);2*1H |
Clave InChI |
NGKMVXBFKVRPDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)NCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)





![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)
![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)
